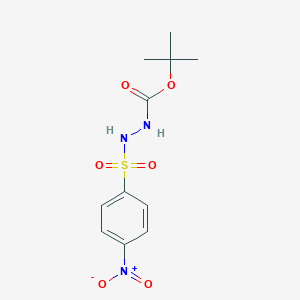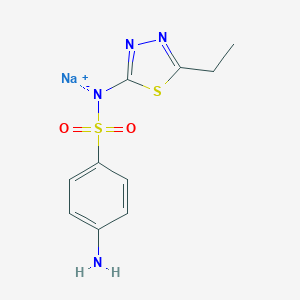
Betamethasone 17-Propionate 21-Ethoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betamethasone 17-Propionate 21-Ethoxide is a synthetic corticosteroid with potent anti-inflammatory properties. It is structurally related to other corticosteroids and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 17-Propionate 21-Ethoxide involves multiple steps, starting from a suitable steroidal precursor. The key steps typically include:
Fluorination: Introduction of the fluorine atom at the 9-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: Introduction of the hydroxyl group at the 11-position using a hydroxylating agent like osmium tetroxide.
Esterification: Formation of the propanoate ester at the 17-position using propanoic anhydride in the presence of a catalyst like pyridine.
Ethoxylation: Introduction of the ethoxy group at the 21-position using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled reaction conditions and scalability.
Purification steps: Such as recrystallization and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Betamethasone 17-Propionate 21-Ethoxide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction of the ketone groups to alcohols.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated or alkylated derivatives.
科学研究应用
Betamethasone 17-Propionate 21-Ethoxide is used in various scientific research applications, including:
Chemistry: As a model compound for studying steroidal synthesis and reactions.
Biology: Investigating its effects on cellular processes and gene expression.
Medicine: Used in the development of anti-inflammatory drugs and treatments for autoimmune diseases.
Industry: Employed in the formulation of topical creams and ointments for its anti-inflammatory properties.
作用机制
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements in the DNA, modulating the transcription of target genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation.
相似化合物的比较
Similar Compounds
Dexamethasone: Another potent synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A commonly used corticosteroid with a slightly different structure and potency.
Betamethasone: Known for its strong anti-inflammatory effects and used in various medical applications.
Uniqueness
Betamethasone 17-Propionate 21-Ethoxide is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacokinetic properties, making it a valuable compound in therapeutic applications.
属性
CAS 编号 |
123013-29-6 |
|---|---|
分子式 |
C27H37FO6 |
分子量 |
476.6 g/mol |
IUPAC 名称 |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-ethoxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C27H37FO6/c1-6-23(32)34-27(22(31)15-33-7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-24(17,4)26(19,28)21(30)14-25(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
InChI 键 |
FEZHAIGGCZLVGJ-SUYDQAKGSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |
手性 SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COCC |
规范 SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)


![3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)

![4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187353.png)

![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)

